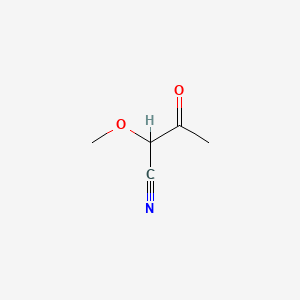

2-Methoxy-3-oxobutanenitrile

Description

Properties

IUPAC Name |

2-methoxy-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4(7)5(3-6)8-2/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXHTLUFSUOYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methoxy-3-oxobutanenitrile with structurally related compounds from the evidence:

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-3-oxobutanenitrile, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves condensation reactions or functional group transformations. One approach uses acrylonitrile derivatives as starting materials, where nucleophilic substitution or keto-enol tautomerism facilitates the introduction of the methoxy and oxo groups . Another method employs acid-catalyzed reactions with nitrile precursors under controlled temperatures (e.g., 60–80°C) to avoid side reactions .

-

Critical Parameters :

-

Catalyst selection (e.g., Lewis acids for enhancing electrophilicity).

-

Solvent polarity to stabilize intermediates.

-

Temperature control to prevent decomposition.

- Data Table : Comparison of Reported Synthesis Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Acrylonitrile route | 65–75 | H₂SO₄ catalyst, 70°C, 12 hrs | |

| Nitrile alkylation | 50–60 | K₂CO₃, DMF, 60°C, 8 hrs |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound reacts violently with strong acids and oxidizing agents, releasing toxic gases (e.g., HCN). Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) during synthesis .

- Storage in inert atmospheres (N₂ or Ar) to avoid moisture-induced decomposition.

- Emergency protocols: Neutralize spills with sodium bicarbonate and evacuate the area immediately .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what analytical methods resolve contradictory yield data?

- Methodological Answer :

- Optimization Strategies :

- Use kinetic studies (e.g., in situ IR or NMR) to monitor intermediate formation .

- Adjust stoichiometry of methoxy-group donors (e.g., methylating agents) to reduce byproducts.

- Contradiction Resolution :

- Compare reaction scales: Microscale vs. bulk synthesis often show yield discrepancies due to heat transfer inefficiencies.

- Validate purity via HPLC-MS or GC-MS to differentiate between actual yield and measurement errors .

Q. What strategies enable selective functionalization of this compound for complex molecule construction?

- Methodological Answer : The nitrile and oxo groups serve as reactive sites:

- Nitrile Group : Participate in Strecker synthesis or Huisgen cycloaddition with azides under Cu(I) catalysis .

- Oxo Group : Convert to enol ethers via alkylation or undergo aldol condensations for C–C bond formation .

- Case Study : In antiviral agent synthesis, phosphonate derivatives of this compound showed enhanced bioactivity when the oxo group was modified .

Q. How do structural analogs of this compound differ in reactivity, and what substituent effects dominate their behavior?

- Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase electrophilicity of the nitrile group.

- Methoxy groups at ortho positions sterically hinder nucleophilic attacks .

- Reactivity Comparison :

| Analog | Key Substituent | Reactivity Trend |

|---|---|---|

| This compound | –OCH₃ (ortho) | Moderate electrophilicity |

| 3-Nitro derivative | –NO₂ (para) | High reactivity in SNAr |

| N-Methylamide analog | –N(CH₃)CO– | Reduced nitrile participation |

Q. What advanced spectroscopic or computational methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Spectroscopy :

- ¹³C NMR to identify carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) groups.

- IR spectroscopy for ν(C≡N) at ~2240 cm⁻¹ and ν(C=O) at ~1700 cm⁻¹ .

- Computational :

- DFT calculations (e.g., B3LYP/6-31G*) to model tautomeric equilibria between keto and enol forms.

- Molecular docking studies to predict bioactivity (e.g., antiviral targets) .

Q. How can researchers assess the biological potential of this compound given limited existing data?

- Methodological Answer :

- In Silico Screening : Use tools like AutoDock Vina to predict binding affinities for enzymes (e.g., cytochrome P450) .

- In Vitro Assays :

- Microsomal stability tests to evaluate metabolic degradation.

- Cytotoxicity profiling in HEK-293 or HepG2 cell lines.

- Case Study : Similar nitriles showed inhibitory effects on CYP1A2, suggesting a pathway for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.